Pyridomycin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La piridomicina es un producto natural con potente actividad antimicobacteriana, que se dirige específicamente a Mycobacterium tuberculosis. Es un ciclodepsipéptido producido por la bacteria Streptomyces pyridomyceticus. La piridomicina ha captado una atención significativa debido a su capacidad para inhibir la enoil reductasa InhA, una enzima crucial en la biosíntesis de los ácidos micólicos, que son componentes esenciales de la pared celular micobacteriana .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La piridomicina se biosintetiza a través de un sistema híbrido de sintetasa de péptidos no ribosomal (NRPS) y sintetasa de poliquetidos (PKS). La estructura cíclica de la piridomicina es generada por el sistema híbrido NRPS-PKS (PyrE-F-G). La biosíntesis involucra la incorporación de varios aminoácidos y cetoácidos, seguida de pasos de ciclización y modificación .

Métodos de Producción Industrial: La producción industrial de piridomicina típicamente involucra procesos de fermentación utilizando Streptomyces pyridomyceticus. La optimización de las condiciones de fermentación, como la composición de nutrientes, el pH, la temperatura y la aireación, es crucial para maximizar el rendimiento de la piridomicina .

Análisis De Reacciones Químicas

Tipos de Reacciones: La piridomicina experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. La porción de ácido enólico en el sistema central de la piridomicina es un importante grupo farmacoforo, y la configuración natural del hidroxilo C-10 contribuye a su bioactividad .

Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en la síntesis y modificación de la piridomicina incluyen agentes oxidantes, agentes reductores y varios catalizadores. Las condiciones específicas dependen de la reacción deseada y los grupos funcionales involucrados .

Productos Principales Formados: Los productos principales formados a partir de las reacciones de la piridomicina incluyen varios análogos con modificaciones en la porción de ácido enólico y el grupo hidroxilo C-10. Estos análogos se estudian por su potencial bioactividad mejorada y toxicidad reducida .

Aplicaciones Científicas De Investigación

Antimycobacterial Activity

Pyridomycin is recognized for its potent antimycobacterial properties. It specifically inhibits the enoyl-acyl carrier protein reductase (InhA) enzyme in Mycobacterium tuberculosis, which is a critical target for tuberculosis treatment. The minimal inhibitory concentration (MIC) of this compound against M. tuberculosis has been reported at 0.3 μg/mL, indicating its strong efficacy in inhibiting bacterial growth .

Drug Development Potential

The unique mechanism by which this compound inhibits InhA makes it a promising candidate for drug development. Its structural diversity allows for bioengineering efforts aimed at creating novel derivatives with enhanced efficacy and reduced toxicity .

Case Studies

- Bioengineering Derivatives : Research has indicated that specific genes, such as pyr2, play a crucial role in the biosynthesis of this compound. Manipulating these genes could lead to the development of new analogs with improved pharmacological profiles .

- Comparative Studies : Studies comparing this compound with other antitubercular agents have shown that it can effectively target resistant strains of M. tuberculosis, highlighting its potential in overcoming drug resistance issues .

Broader Applications in Pharmacology

Beyond its use against tuberculosis, this compound has been explored for its broader pharmacological applications:

- Cancer Therapy : In silico studies have predicted interactions between this compound and various cancer targets, suggesting potential applications in oncology .

- Antibiotic Synergy : this compound has been investigated for synergistic effects when used in combination with other antibiotics, potentially enhancing treatment outcomes for bacterial infections .

Summary Table of this compound Applications

Mecanismo De Acción

La piridomicina ejerce sus efectos inhibiendo la enoil reductasa InhA de Mycobacterium tuberculosis. Actúa como un inhibidor competitivo del sitio de unión de NADH de InhA, bloqueando así la síntesis de ácidos micólicos, que son esenciales para la integridad de la pared celular micobacteriana. Esta inhibición conduce a la muerte de las células micobacterianas .

Comparación Con Compuestos Similares

La piridomicina es única en su capacidad para inhibir tanto el cofactor NADH como los bolsillos de unión al sustrato lipídico de InhA. Este mecanismo de inhibición dual la distingue de otros inhibidores de InhA, como la isoniazida y la etionamida, que se dirigen principalmente al sitio de unión a lípidos .

Compuestos Similares:

- Isoniazida

- Etionamida

- Éteres de difenil alquilo

- Carboxamidas de pirrolidina

- Derivados de 2-amino-1,3,4-tiadiazol

El modo de unión único de la piridomicina y su eficacia contra cepas de Mycobacterium tuberculosis resistentes a los medicamentos resaltan su potencial como un valioso agente terapéutico en la lucha contra la tuberculosis.

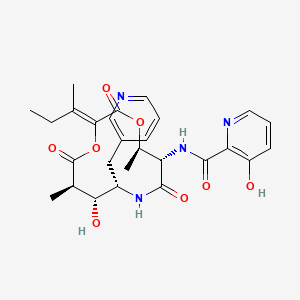

Propiedades

Fórmula molecular |

C27H32N4O8 |

|---|---|

Peso molecular |

540.6 g/mol |

Nombre IUPAC |

N-[(2Z,5R,6S,9S,10R,11R)-2-butan-2-ylidene-10-hydroxy-5,11-dimethyl-3,7,12-trioxo-9-(pyridin-3-ylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-3-hydroxypyridine-2-carboxamide |

InChI |

InChI=1S/C27H32N4O8/c1-5-14(2)23-27(37)38-16(4)20(31-25(35)21-19(32)9-7-11-29-21)24(34)30-18(12-17-8-6-10-28-13-17)22(33)15(3)26(36)39-23/h6-11,13,15-16,18,20,22,32-33H,5,12H2,1-4H3,(H,30,34)(H,31,35)/b23-14-/t15-,16-,18+,20+,22-/m1/s1 |

Clave InChI |

WHIKSLGSXKIHCA-QJJXMMRLSA-N |

SMILES |

CCC(=C1C(=O)OC(C(C(=O)NC(C(C(C(=O)O1)C)O)CC2=CN=CC=C2)NC(=O)C3=C(C=CC=N3)O)C)C |

SMILES isomérico |

CC/C(=C\1/C(=O)O[C@@H]([C@@H](C(=O)N[C@H]([C@@H]([C@H](C(=O)O1)C)O)CC2=CN=CC=C2)NC(=O)C3=C(C=CC=N3)O)C)/C |

SMILES canónico |

CCC(=C1C(=O)OC(C(C(=O)NC(C(C(C(=O)O1)C)O)CC2=CN=CC=C2)NC(=O)C3=C(C=CC=N3)O)C)C |

Sinónimos |

pyridomycin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.